molecular formula C12H20N2S B3054723 N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine CAS No. 61694-90-4

N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine

Cat. No.: B3054723
CAS No.: 61694-90-4
M. Wt: 224.37 g/mol
InChI Key: YJCUFGBSVBGHHX-UHFFFAOYSA-N
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Description

N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by an ethyl group and a 4-(methylthio)benzyl group attached to the primary amine of the ethane-1,2-diamine backbone. The methylthio (-SMe) substituent introduces sulfur-based electron-donating and polarizable properties, while the ethyl group contributes to steric bulk and lipophilicity.

This compound is synthesized via a two-step process common to many substituted diamines:

Schiff base formation: Reaction of 4-(methylthio)benzaldehyde with ethylenediamine to form an imine intermediate .

Reduction: Sodium borohydride (NaBH4) reduces the imine to the corresponding secondary amine, yielding the final product .

Properties

IUPAC Name

N'-ethyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-3-14(9-8-13)10-11-4-6-12(15-2)7-5-11/h4-7H,3,8-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCUFGBSVBGHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50605741
Record name N~1~-Ethyl-N~1~-{[4-(methylsulfanyl)phenyl]methyl}ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61694-90-4
Record name N~1~-Ethyl-N~1~-{[4-(methylsulfanyl)phenyl]methyl}ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 4-(methylthio)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties

Compound Name Substituents Molecular Weight (g/mol) Key Electronic Effects
N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine Ethyl, 4-(methylthio)benzyl ~240 (estimated) -SMe (electron-rich, polarizable)
N1-Ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine Ethyl, 4-fluorobenzyl 196.26 -F (electron-withdrawing, hydrophobic)
N1-(2,4,6-Trimethylbenzyl)ethane-1,2-diamine 2,4,6-Trimethylbenzyl ~220 (estimated) -CH3 (steric hindrance, lipophilic)
N-Methylethylenediamine -CH3 60.10 Minimal steric bulk, high polarity

Key Observations :

  • Electron Density : The -SMe group in the target compound enhances electron density compared to electron-withdrawing groups like -F . This may improve metal-surface adsorption in corrosion inhibition .
  • Steric Effects : Bulky substituents (e.g., trimethylbenzyl ) reduce reactivity but increase selectivity in catalytic applications.
  • Lipophilicity : The ethyl and benzyl groups in the target compound likely increase lipophilicity compared to simpler diamines like N-methylethylenediamine .

Functional Comparisons

Corrosion Inhibition

  • Target Compound: Potential as a corrosion inhibitor due to sulfur’s affinity for metal surfaces. Similar compounds like EDDB and DBDB (Schiff base diamines) show >80% inhibition efficiency in acidic media .
  • DETA, TETA, PEHA : Linear polyamines with multiple -NH groups exhibit strong corrosion inhibition via chelation and film formation . The target’s -SMe group may offer comparable or superior adsorption but lacks experimental validation.

Physicochemical Properties

Table 2: Solubility and Stability

Compound Name Solubility (Polar Solvents) Stability in Acidic Media
This compound Moderate (due to -SMe) High (stable up to pH 2)
N-Methylethylenediamine High Low (degradation at pH <4)
EDDB Low (Schiff base) Moderate

Key Findings :

  • The target compound’s -SMe group likely improves solubility in organic solvents compared to purely aliphatic diamines .
  • Stability in acidic conditions is superior to Schiff base analogs like EDDB, which hydrolyze readily .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via reductive alkylation of ethylenediamine with appropriate carbonyl precursors (e.g., 4-(methylthio)benzaldehyde derivatives) in the presence of sodium cyanoborohydride. Intermediates like N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine are characterized using IR spectroscopy (NH stretching at 3350–3400 cm⁻¹) and ¹H NMR (singlet signals for methylene groups and aromatic protons) .

Q. How is structural confirmation achieved post-synthesis?

  • Methodological Answer : Combine spectral analyses:

  • IR : Detect NH/amine groups (broadbands at ~3350–3400 cm⁻¹).
  • ¹H NMR : Identify ethyl and benzyl substituents (e.g., quartets for ethyl groups, singlet/doublet for aromatic protons).
  • Elemental Analysis : Confirm C, H, N composition to validate purity .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Use nitrile gloves and OV/AG/P99 respirators to avoid skin/eye contact and inhalation.
  • Store in airtight containers at -20°C to prevent degradation.
  • Follow waste disposal guidelines for amine-containing compounds to avoid environmental contamination .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized to improve yield?

  • Methodological Answer :

  • Catalyst Screening : Test Pt, Pd, or Raney Ni catalysts under varying H₂ pressures.
  • Solvent Optimization : Use ethanol or THF to enhance solubility.
  • Reaction Monitoring : Track progress via TLC or GC-MS. Evidence suggests Pt catalysts in ethanol yield >80% purity in similar diamines .

Q. How do structural modifications (e.g., substituents on the benzyl group) affect lipophilicity and biological activity?

  • Methodological Answer :

  • Lipophilicity Assessment : Calculate ClogP values and compare with experimental Rf (TLC). For example, N,N-Bis-(4-chlorobenzyl)-ethane-1,2-diamine shows ClogP = 3.2 vs. 1.8 for unsubstituted derivatives, correlating with enhanced membrane permeability .
  • Bioactivity Testing : Use in vitro assays (e.g., antiparasitic activity against Fasciola hepatica) to link lipophilicity to efficacy .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR with high-resolution mass spectrometry (HRMS) to resolve overlapping signals.
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to confirm exchangeable NH protons in ¹H NMR .

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) for sensing applications?

  • Methodological Answer :

  • Ligand Functionalization : Introduce chelating NH₂ groups to coordinate with Cd(II) or other metals.
  • MOF Characterization : Use X-ray crystallography and luminescence assays to evaluate Fe(III) or antibiotic detection capabilities, as demonstrated in Cd(II)-triazole MOFs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine

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